molecular formula C11H7ClF3NO3S B3169228 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride CAS No. 936074-62-3

2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride

Cat. No. B3169228
M. Wt: 325.69 g/mol
InChI Key: SFCPZZWCCWLXPJ-UHFFFAOYSA-N
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Description

This compound is a clear colorless to yellow liquid . It is an ortho-substituted benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular formula of this compound is C11H7ClF3NO3S . The InChI code is 1S/C11H7ClF3NO3S/c1-6-2-3-7(4-9(6)20(12,17)18)8-5-10(19-16-8)11(13,14)15/h2-5H,1H3 .


Physical And Chemical Properties Analysis

This compound is a clear colorless to yellow liquid . The molecular weight is 325.7 . It’s stored at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

One study delves into the synthesis and detailed structural analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, highlighting the importance of understanding the molecular and electronic structures of such compounds for their potential applications in materials science and chemistry (Rublova et al., 2017). This research emphasizes the role of X-ray crystallography in determining the crystal structure, which is critical for the development of new materials and chemicals.

Chemical Behavior and Reactions

Another area of interest is the study of chemical reactions involving sulfamethoxazole, a compound with a similar isoxazole component, which undergoes photodecomposition to produce various photoproducts (Zhou & Moore, 1994). This research sheds light on the reactivity and stability of isoxazole-containing compounds, which is crucial for their application in pharmaceuticals and agrochemicals.

Applications in Catalysis and Synthesis

The use of ionic liquids for Friedel-Crafts sulfonylation, employing benzenesulfonyl chloride derivatives, demonstrates the potential of these compounds in synthetic organic chemistry, offering environmentally friendly alternatives for catalysis (Nara et al., 2001). This research is pivotal for developing sustainable chemical processes.

Pharmacological Applications

Additionally, the synthesis of sulfamethoxazole polymers from isoxazole-containing monomers indicates the potential of these compounds in developing antimicrobial drugs (Thamizharasi et al., 2002). This illustrates the importance of such compounds in pharmaceutical research, especially for creating new antimicrobial agents.

Safety And Hazards

This compound is classified as dangerous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO3S/c1-6-2-3-7(4-9(6)20(12,17)18)8-5-10(19-16-8)11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCPZZWCCWLXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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